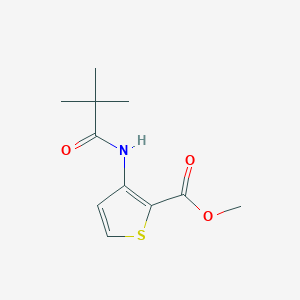

methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-11(2,3)10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMECWUPJPGGLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701167628 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-69-1 | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79128-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2,2-dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701167628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate involves the condensation of thiophene derivatives with appropriate amides and esters. Typical synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and α-methylene carbonyl compounds .

Chemical Reactions Analysis

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Scientific Research Applications

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Industry: This compound is used in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate with structurally related thiophene carboxylates, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives

Key Findings:

Substituent Effects on Reactivity and Solubility: The pivalamido group in the target compound introduces significant steric bulk, likely reducing solubility in polar solvents compared to smaller substituents like amino or methylsulfonamido . Methylsulfonamido () and 4-ethoxybenzamido () groups enhance polarity, making these compounds more soluble in aqueous media compared to the hydrophobic pivalamido derivative.

Toxicity and Safety Profiles: Methyl 3-(methylsulfonamido)thiophene-2-carboxylate () is classified as a skin/eye irritant with respiratory toxicity, whereas similar amino-substituted analogs (e.g., ) lack reported toxicity data, suggesting safer handling profiles.

Synthetic Utility: Amino-substituted derivatives (e.g., ) are frequently used as intermediates for further functionalization, such as coupling reactions or metal coordination. In contrast, the pivalamido group may hinder further reactions due to steric constraints.

Biological Relevance :

- Thiophene carboxylates with aromatic substituents (e.g., 4-ethoxybenzamido in ) are explored for drug discovery, leveraging π-π interactions in target binding. The pivalamido group’s steric bulk could similarly modulate interactions with biological targets, though specific data are lacking.

Biological Activity

Methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methyl ester and an amide group, which may contribute to its biological activity. The structure can be represented as follows:

The biological activity of methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate is primarily attributed to its role as a selective inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are involved in various cellular processes, including apoptosis, inflammation, and stress response. By inhibiting these kinases, the compound may modulate signaling pathways that are critical in disease states such as cancer and neurodegenerative disorders .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antiviral Activity : Preliminary evaluations suggest that derivatives related to methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated significant inhibition of HBV replication at concentrations around 10 µM .

- Cytotoxicity : The cytotoxic effects of the compound were assessed using various cell lines. It was found that while exhibiting antiviral activity, the compound also maintained low cytotoxicity, making it a promising candidate for further development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Antiviral | Inhibition of HBV replication | 10 | |

| Cytotoxicity | Low cytotoxic effects | - | |

| JNK Inhibition | Selective inhibition | - |

Case Study: Antiviral Efficacy

In a controlled study involving human hepatoma cell lines (HepG2), methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate was tested for its ability to inhibit HBV replication. The results indicated a significant reduction in viral load with minimal impact on cell viability, suggesting that the compound could be developed as an antiviral agent with therapeutic potential against HBV infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(2,2-dimethylpropanamido)thiophene-2-carboxylate?

- Methodology : Synthesis typically involves coupling 2,2-dimethylpropanamide to a methyl thiophene-2-carboxylate precursor. Key steps include:

- Acylation : Reacting the amine group of thiophene-2-carboxylate derivatives with 2,2-dimethylpropanoyl chloride in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen atmosphere.

- Catalysis : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for amide bond formation .

- Purification : Column chromatography or recrystallization (e.g., using methanol/water gradients) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm the absence of unreacted precursors. Key peaks include thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Critical Parameters :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation, while higher temperatures (reflux) accelerate coupling .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require careful drying to prevent hydrolysis .

- Catalyst Screening : Testing alternatives to DCC (e.g., HATU or PyBOP) can improve reaction efficiency .

- Statistical Optimization : Use of Design of Experiments (DoE) to balance variables like solvent ratio, temperature, and catalyst loading .

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved?

- Case Study : Discrepancies in carbonyl peak positions may arise from tautomerism or solvent effects.

- Solution : Conduct variable-temperature NMR or use deuterated solvents to stabilize specific conformers .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes for the proposed structure .

Q. What methodologies are used to assess biological activity and mechanism of action?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Cell Viability : MTT or ATP-based assays to evaluate cytotoxicity in cancer cell lines .

Q. How can derivatives of this compound be designed for specific pharmacological targets?

- Rational Design :

- Bioisosteric Replacement : Substitute the 2,2-dimethylpropanamido group with sulfonamides or heterocyclic moieties to modulate lipophilicity .

- Prodrug Strategies : Ester hydrolysis or PEGylation to improve bioavailability .

- Structure-Activity Relationship (SAR) : Systematic variation of substituents on the thiophene ring and amide group, followed by PCA (Principal Component Analysis) to correlate structural features with activity .

Q. How should contradictory results in bioassays (e.g., varying IC values across studies) be addressed?

- Root Cause Analysis :

- Assay Conditions : Differences in pH, serum content, or incubation time can alter results. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .

- Compound Stability : Test degradation under assay conditions via HPLC-MS to rule out batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.